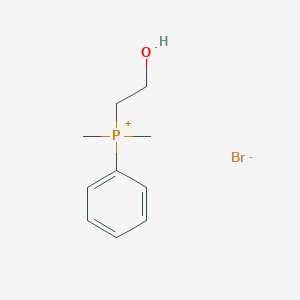
Octanoic acid, 3-methylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic acid, 3-methylphenyl ester: is an organic compound with the molecular formula C15H22O2 and a molecular weight of 234.3340 g/mol . It is an ester formed from octanoic acid and 3-methylphenol. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Acyl Substitution: One common method for synthesizing esters is the reaction of an acid chloride with an alcohol.
Fischer Esterification: Another method involves the direct esterification of octanoic acid with 3-methylphenol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Esters can undergo hydrolysis to form the parent carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves exchanging the alkoxy group of an ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions:
Acidic Hydrolysis: Water, strong acid (e.g., HCl or H2SO4), heat.
Basic Hydrolysis: Sodium hydroxide (NaOH), water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Major Products:
Hydrolysis: Octanoic acid and 3-methylphenol.
Reduction: 3-methylphenyl octanol.
Transesterification: New ester and alcohol.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for its role in drug delivery systems due to its ability to form esters with various pharmacologically active compounds .
Industry:
Mechanism of Action
The mechanism of action for octanoic acid, 3-methylphenyl ester primarily involves its hydrolysis and subsequent interactions of the resulting octanoic acid and 3-methylphenol. The ester bond is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then breaks down to yield the acid and alcohol .
Comparison with Similar Compounds
Ethyl acetate: Commonly used ester with a similar pleasant odor.
Methyl butyrate: Another ester known for its fruity smell.
Uniqueness:
Properties
CAS No. |
59558-21-3 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(3-methylphenyl) octanoate |
InChI |
InChI=1S/C15H22O2/c1-3-4-5-6-7-11-15(16)17-14-10-8-9-13(2)12-14/h8-10,12H,3-7,11H2,1-2H3 |
InChI Key |
VPZWDKNEKVKFOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium](/img/structure/B14608204.png)
![N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14608206.png)

![4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide](/img/structure/B14608220.png)
![Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]-](/img/structure/B14608225.png)
![1-Bromo-2-[diazo(phenyl)methyl]benzene](/img/structure/B14608230.png)


![1-[2-(3,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14608262.png)


![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one](/img/structure/B14608299.png)

